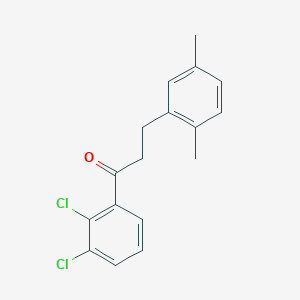

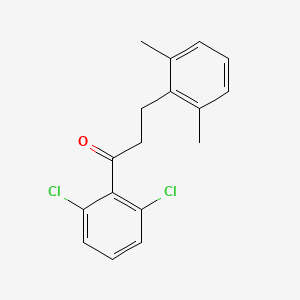

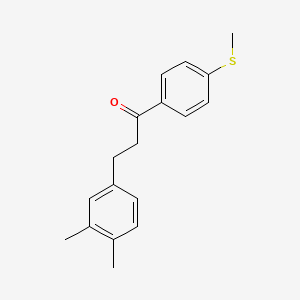

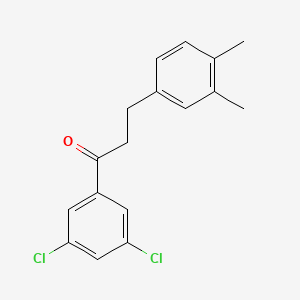

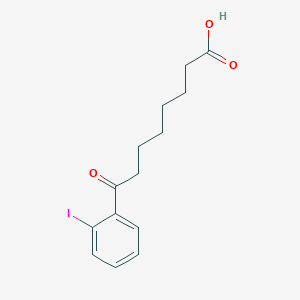

8-(2-Iodophenyl)-8-oxooctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(2-Iodophenyl)-8-oxooctanoic acid, also known as IPOOA, is an organic compound used in various scientific research applications. It is a member of the carboxylic acid family and is composed of two iodine atoms and an oxygen atom attached to an octanoic acid backbone. IPOOA is used as a model compound for studying various biological and biochemical processes, such as protein folding and enzyme catalysis. It has been used in various research applications, including X-ray crystallography, NMR spectroscopy, and enzyme kinetics.

Scientific Research Applications

Biochemical Reactions and Metabolic Pathways

Hematin Reactions : The reaction of hematin with fatty acid hydroperoxides, including derivatives similar to 8-(2-Iodophenyl)-8-oxooctanoic acid, has been studied. These reactions result in various products, elucidating pathways of hydroperoxide-dependent epoxidation in biochemical systems (Labeque & Marnett, 1988).

Fatty Acid Metabolism in Liver : Studies involving compounds structurally related to this compound have explored their metabolism in the liver, highlighting their potential in evaluating medium-chain fatty acid metabolism (Lee et al., 2004).

Chemical Synthesis and Drug Development

Synthetic Methods : Efficient synthetic methods have been developed for compounds similar to this compound. These methods are crucial in the preparation of biologically active compounds (Zhu et al., 2014).

Labeling Techniques : The synthesis and labeling of fatty acid derivatives, akin to this compound, have been explored for potential use in cardiac imaging, indicating their importance in diagnostic techniques (Das et al., 2018).

Photochemical Studies and Material Science

Photochemistry of Surfactants : The aqueous photochemistry of surfactants, similar to this compound, has led to the synthesis of double-tailed surfactant products, which spontaneously self-assemble into vesicles. This finding contributes to understanding membrane evolution and prebiotic routes for synthesis (Griffith et al., 2014).

Semiconductor-Metal-Organic Frameworks : Research involving core-shell heterostructures, which may include compounds like this compound, has shown potential applications in electronic devices, including sensors (Zhan et al., 2013).

Mechanism of Action

Target of Action

It’s structurally similar to 2-iodophenylacetic acid , which is known to undergo palladium-catalyzed reactions with allenes . This suggests that 8-(2-Iodophenyl)-8-oxooctanoic acid might interact with similar targets or enzymes in the body.

Mode of Action

Based on its structural similarity to 2-iodophenylacetic acid , it might undergo similar chemical reactions. For instance, 2-Iodophenylacetic acid undergoes palladium-catalyzed reactions with allenes to form 1,3-butadienes . It also undergoes photolysis in carbon tetrachloride to form the corresponding chloro compound .

Biochemical Pathways

It’s structurally similar to 2-iodophenylacetic acid , which is known to undergo palladium-catalyzed reactions with allenes . This suggests that this compound might affect similar biochemical pathways.

Result of Action

It’s structurally similar to 2-iodophenylacetic acid , which is known to undergo palladium-catalyzed reactions with allenes . This suggests that this compound might have similar effects.

Biochemical Analysis

Biochemical Properties

8-(2-Iodophenyl)-8-oxooctanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and metabolic pathways. This compound is known to interact with several enzymes, including oxidoreductases and hydrolases, which facilitate its incorporation into various biochemical processes. The iodophenyl group in this compound enhances its reactivity, allowing it to participate in redox reactions and other enzymatic transformations. Additionally, this compound has been observed to interact with proteins involved in cellular signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to affect the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. These changes can impact various cellular processes, including cell proliferation, differentiation, and apoptosis . Furthermore, the compound’s interaction with transcription factors can result in changes in gene expression, thereby affecting the overall cellular phenotype.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary modes of action involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, the compound can induce changes in gene expression by interacting with transcriptional regulators, leading to alterations in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. In vitro studies have demonstrated that the compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental use . Over time, this compound may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, where it interacts with various enzymes and cofactors. The compound is metabolized through oxidation-reduction reactions, facilitated by enzymes such as cytochrome P450 oxidases . These metabolic transformations can lead to the generation of reactive intermediates, which may further participate in downstream biochemical processes. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be transported to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within these compartments can influence its biological activity, as different cellular environments may affect its reactivity and interactions with biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its proper localization and function within the cell.

Properties

IUPAC Name |

8-(2-iodophenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHDCMSLUHNBHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645395 |

Source

|

| Record name | 8-(2-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-77-7 |

Source

|

| Record name | 8-(2-Iodophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.